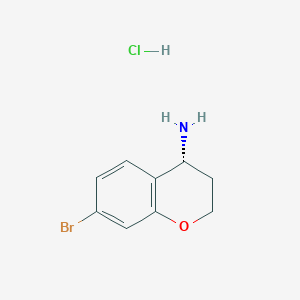

(R)-7-Bromochroman-4-amine hydrochloride

Description

Significance of Chiral Heterocyclic Scaffolds in Advanced Synthesis

Chiral heterocyclic scaffolds are organic compounds that feature a ring structure containing a heteroatom (such as oxygen, nitrogen, or sulfur) and at least one stereocenter. This chirality, the property of a molecule being non-superimposable on its mirror image, is fundamental to its biological and chemical behavior. nih.gov The significance of these scaffolds lies in their ability to facilitate highly specific molecular interactions, a critical factor in the development of pharmaceuticals, agrochemicals, and advanced materials.

In drug discovery, the enantiomers (mirror-image isomers) of a chiral drug can exhibit profoundly different pharmacological, and toxicological profiles. nih.gov Consequently, the ability to synthesize single-enantiomer compounds is a primary goal. Chiral heterocyclic frameworks serve as rigid, well-defined templates upon which chemists can build complex molecules with precise control over their stereochemistry. thieme-connect.comresearchgate.net The introduction of these three-dimensional, sp³-rich scaffolds helps to expand the diversity of compound libraries beyond flat, aromatic structures, which has shown a positive impact in screening for new therapeutic agents. nih.gov The development of asymmetric synthesis methodologies and chiral purification techniques has made these enantiomerically pure scaffolds increasingly accessible for advanced research. nih.gov

Overview of Chroman-4-amine (B2768764) Architectures in Academic Research

Within the broad family of chiral heterocycles, the chroman framework has attracted considerable attention. The chroman-4-one scaffold, a key precursor to chroman-4-amines, is recognized as a "privileged structure" in heterocyclic chemistry and drug discovery. cancer.govresearchgate.netnih.gov This designation refers to molecular frameworks that are capable of binding to multiple biological targets, making them fertile ground for the development of new therapeutic agents. cancer.govresearchgate.net

Derivatives of the chroman-4-one core have been investigated for a wide range of biological activities. gu.senih.gov Consequently, chroman-4-amine, which is typically synthesized from the corresponding chroman-4-one, is a highly valuable intermediate. chemimpex.com Research has shown that chroman-4-ylamine serves as a key building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders, due to its ability to effectively interact with biological systems. chemimpex.com The versatility of the chroman-4-amine architecture allows for structural modifications at various positions on the ring system, enabling chemists to fine-tune the properties of the final compounds for specific applications in medicinal chemistry and materials science. gu.sechemimpex.com

Justification for Focused Research on (R)-7-Bromochroman-4-amine Hydrochloride as a Chiral Intermediate

The compound this compound represents a highly specialized and strategically important chiral intermediate. The focused research on this specific molecule is justified by the convergence of three key structural features: the chroman-4-amine core, a defined stereocenter, and a versatile synthetic handle.

The Chiral Amine on the Chroman Scaffold : The presence of the amine group at the 4-position of the chroman ring introduces a chiral center. This compound is a single enantiomer, which is crucial for creating stereochemically pure final products. This enantiopurity is essential for achieving selective interactions with biological targets like enzymes and receptors. nih.gov

The Bromine Atom as a Synthetic Handle : The bromine atom at the 7-position of the aromatic ring is a key feature for synthetic utility. This halogen atom serves as a versatile functional group that can participate in a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig couplings). This allows for the straightforward introduction of diverse substituents and the construction of complex molecular architectures, making it an invaluable building block for creating libraries of novel compounds.

The Hydrochloride Salt Form : The compound is supplied as a hydrochloride salt. This ionic form generally confers greater stability, higher crystallinity, and improved handling characteristics compared to the free base, making it more practical for storage and use in multi-step synthetic sequences. chemicalbook.combldpharm.com

The synthesis of this chiral intermediate typically begins with the corresponding ketone, 7-Bromochroman-4-one (B108298). chemicalbook.comnih.gov Achieving the desired (R)-enantiomer of the amine requires a stereoselective method, such as an enantioselective reduction of the ketone or the chiral resolution of the racemic amine. wikipedia.orgonyxipca.comwikipedia.org These methods utilize chiral catalysts or resolving agents to selectively produce or separate the desired enantiomer. wikipedia.orgonyxipca.com

The combination of a biologically relevant scaffold, stereochemical purity, and synthetic versatility makes this compound a high-value intermediate for focused research in the development of new, complex, and potentially bioactive molecules.

Physicochemical Properties and Synthesis Data

The following tables provide summarized data for this compound and its key precursor.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 1810074-70-4 | bldpharm.com |

| Molecular Formula | C₉H₁₁BrClNO | bldpharm.com |

| Molecular Weight | 264.55 g/mol | bldpharm.com |

| Appearance | White to off-white solid | chemicalbook.com |

| Storage | Store at room temperature, keep dry and cool | chemicalbook.com |

| Reaction Step | Description | Key Reagents/Catalyst | Yield | Reference |

|---|---|---|---|---|

| Hydrogenation | Hydrogenation addition of 7-Bromo-benzopyrone to synthesize 7-Bromochroman-4-one. | Wilkinson's catalyst (Rh(PPh₃)₃Cl), Hydrogen | 79.8% | chemicalbook.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

(4R)-7-bromo-3,4-dihydro-2H-chromen-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO.ClH/c10-6-1-2-7-8(11)3-4-12-9(7)5-6;/h1-2,5,8H,3-4,11H2;1H/t8-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVJCAWWHYBICLV-DDWIOCJRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1N)C=CC(=C2)Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=C([C@@H]1N)C=CC(=C2)Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for R 7 Bromochroman 4 Amine Hydrochloride

Stereoselective Construction of the 4-Aminochroman Moiety

Achieving the desired (R)-configuration at the C4 position of the chroman ring is the most critical challenge in the synthesis of the target molecule. This is typically accomplished by the asymmetric transformation of the prochiral precursor, 7-bromochroman-4-one (B108298). Methodologies for this transformation include asymmetric reduction followed by conversion to the amine, the use of chiral auxiliaries, and direct enzymatic amination.

A primary strategy involves the enantioselective reduction of the ketone group in 7-bromochroman-4-one to form the corresponding (R)-7-bromochroman-4-ol. This chiral alcohol is a versatile intermediate that can be subsequently converted to the desired amine with retention of stereochemistry.

The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols. wikipedia.orgnrochemistry.com This reaction utilizes a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like diphenylprolinol, in combination with a borane (B79455) reducing agent (e.g., BH₃·THF or BH₃·SMe₂). nrochemistry.comalfa-chemistry.com

The mechanism involves the coordination of the borane to the nitrogen atom of the CBS catalyst. This complex then coordinates to the ketone's carbonyl oxygen from the sterically less hindered side, facilitating a face-selective hydride transfer from the borane to the carbonyl carbon via a six-membered transition state. nrochemistry.comyoutube.com This process reliably produces the chiral alcohol with high enantiomeric excess (ee). alfa-chemistry.com For the synthesis of the precursor to (R)-7-Bromochroman-4-amine, the (S)-CBS catalyst would be employed to yield the required (R)-7-bromochroman-4-ol. The reaction is highly predictable and effective for a wide range of ketones. wikipedia.org

Table 1: Representative Conditions for CBS Reduction of Prochiral Ketones

| Parameter | Description | Typical Values/Reagents |

|---|---|---|

| Substrate | The prochiral ketone to be reduced. | 7-Bromochroman-4-one |

| Catalyst | Chiral oxazaborolidine catalyst. The enantiomer of the catalyst determines the stereochemistry of the product alcohol. | (S)-CBS catalyst (for (R)-alcohol) |

| Reducing Agent | Source of hydride. | Borane-tetrahydrofuran complex (BH₃·THF), Borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂) |

| Solvent | Anhydrous, aprotic solvent. The reaction is sensitive to water. santiago-lab.com | Tetrahydrofuran (THF), Dichloromethane (DCM) |

| Temperature | Reaction temperature can influence selectivity. | -78 °C to room temperature |

| Enantiomeric Excess (ee) | Measure of the stereochemical purity of the product. | Typically >95% ee alfa-chemistry.com |

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a subsequent stereoselective transformation. In this approach, a precursor molecule is covalently bonded to the chiral auxiliary, creating a diastereomeric intermediate. A subsequent reaction, such as reduction or alkylation, proceeds with high diastereoselectivity due to the steric influence of the auxiliary. Finally, the auxiliary is cleaved to yield the enantiomerically enriched product.

For the synthesis of (R)-7-Bromochroman-4-amine, a strategy could involve the formation of a chiral enamine or imine from 7-bromochroman-4-one and a chiral amine, such as (R)-1-phenylethylamine. researchgate.net The subsequent diastereoselective reduction of the C=N double bond, for instance with a hydride reagent, would establish the new stereocenter. Cleavage of the chiral auxiliary, often by hydrogenolysis, would then liberate the desired chiral amine. Pseudoephenamine is another versatile chiral auxiliary that can be used to form crystalline amide derivatives, enabling high stereocontrol in alkylation reactions. nih.gov

Table 2: General Steps in a Chiral Auxiliary-Mediated Synthesis

| Step | Description | Example Reagents/Intermediates |

|---|---|---|

| 1. Attachment | Covalent bonding of the chiral auxiliary to the prochiral substrate. | 7-Bromochroman-4-one + (R)-1-phenylethylamine → Chiral imine |

| 2. Diastereoselective Reaction | Creation of the desired stereocenter under the steric guidance of the auxiliary. | Reduction of the imine with NaBH₄ or other hydride reagents. |

| 3. Cleavage | Removal of the chiral auxiliary to release the final enantiopure product. | Hydrogenolysis (e.g., H₂, Pd/C) to remove the phenylethyl group. |

Biocatalysis has emerged as a powerful tool in chemical synthesis, offering high selectivity under mild, environmentally benign conditions. nih.govresearchgate.net Enzymes, particularly transaminases, are highly effective for the asymmetric synthesis of chiral amines from ketones. nih.govresearchgate.net

Transaminases (TAs), specifically ω-transaminases (ω-TAs), catalyze the transfer of an amino group from an amine donor to a carbonyl acceptor. nih.gov This reaction provides a direct and highly efficient route to enantiomerically pure amines from prochiral ketones, bypassing the need for intermediate reduction and subsequent functional group manipulation. wiley.com

In this process, 7-bromochroman-4-one would serve as the amine acceptor. An inexpensive amine donor, such as isopropylamine (B41738) (which is converted to acetone), is used in excess to drive the reaction equilibrium towards the product. wiley.com The choice of an (R)-selective or (S)-selective transaminase determines the stereochemistry of the resulting amine. Modern protein engineering and directed evolution techniques have enabled the development of robust transaminases with high activity and selectivity for a wide range of non-natural substrates. nih.gov This biocatalytic approach was successfully applied on an industrial scale for the manufacture of the antidiabetic drug sitagliptin. nih.govresearchgate.net

Table 3: Key Aspects of Transaminase-Mediated Amination

| Parameter | Description | Example |

|---|---|---|

| Enzyme | (R)- or (S)-selective ω-transaminase. | ω-TAm from Chromobacterium violaceum (CV-TAm) nih.gov |

| Substrate (Amine Acceptor) | Prochiral ketone. | 7-Bromochroman-4-one |

| Amine Donor | Inexpensive, readily available amine. | Isopropylamine, Alanine |

| Cofactor | Pyridoxal 5'-phosphate (PLP) is required for catalytic activity. | PLP |

| Reaction Conditions | Aqueous buffer, mild temperature and pH. | Phosphate buffer, pH 7-9, 25-40 °C |

| Outcome | Direct conversion of ketone to chiral amine with high enantiopurity. | (R)-7-Bromochroman-4-amine |

Biocatalytic Routes to Chiral Chroman-4-amines

Regioselective Bromination Strategies

The synthesis of the 7-bromochroman-4-one precursor requires the regioselective introduction of a bromine atom onto the aromatic ring. The directing effects of the substituents on the benzene (B151609) ring are crucial for controlling the position of bromination. In the chroman-4-one scaffold, the ether oxygen is an activating, ortho-, para-directing group, while the carbonyl group is a deactivating, meta-directing group.

Direct bromination of chroman-4-one would likely lead to a mixture of products, with substitution occurring at the 6- and 8-positions, which are ortho and para to the activating ether oxygen. To achieve selective bromination at the 7-position, the synthesis often begins with a precursor where the directing groups favor this outcome.

A common strategy is to start with a substituted phenol (B47542), such as 3-bromophenol. The synthesis of the chroman-4-one ring system is then carried out on this pre-brominated scaffold. For instance, a Friedel-Crafts acylation or a related cyclization reaction can be employed to construct the heterocyclic ring, locking the bromine atom into the desired 7-position. Alternatively, specific brominating agents and catalysts can be used to influence regioselectivity, although this is often more challenging than a precursor-based approach. For example, pyridinium (B92312) tribromide (Py·Br₃) has been used for the bromination of chroman-4-ones, though typically at the 3-position of the heterocyclic ring rather than the aromatic ring. nih.govacs.org

Table 4: Comparison of Bromination Strategies for the Chroman Scaffold

| Strategy | Description | Advantage | Disadvantage |

|---|---|---|---|

| Precursor-Directed Bromination | Brominate a simpler aromatic precursor (e.g., 3-bromophenol) before the formation of the chroman ring. | High regioselectivity, unambiguous product formation. | Requires a multi-step synthesis of the chroman-4-one. |

| Direct Bromination of Chroman-4-one | Electrophilic aromatic substitution on the pre-formed chroman-4-one scaffold. | Potentially shorter synthetic route. | Poor regioselectivity, often leading to a mixture of 6- and 8-bromo isomers and challenging purification. |

Controlled Introduction of Bromine Substituents on Chroman Scaffolds

The regioselective introduction of a bromine atom at the C-7 position of the chroman scaffold is a critical step, typically accomplished starting from a substituted phenol or by direct bromination of a pre-formed chroman-4-one intermediate. The electronic properties of the chroman ring system, influenced by the carbonyl group and the aromatic ether oxygen, direct the electrophilic substitution.

One common strategy involves the electrophilic bromination of chroman-4-one. The presence of the hydroxyl group in the precursor 2'-hydroxyacetophenone (B8834) directs ortho- and para-substitution. To achieve bromination at the desired 7-position (para to the ether linkage and meta to the carbonyl group), careful selection of the brominating agent and reaction conditions is necessary. Agents such as N-Bromosuccinimide (NBS) in the presence of a suitable catalyst or solvent can provide the desired regioselectivity. The synthesis often starts with 4-bromophenol, which is then elaborated into the chroman-4-one core, thereby installing the bromine at the correct position from the outset.

Another approach is the direct regioselective bromination of aromatic amines. nih.gov For instance, treating an aniline (B41778) derivative with reagents like n-butyllithium followed by trimethyltin (B158744) chloride and then bromine can lead to highly regioselective para-bromination. nih.gov This methodology could be adapted for precursors to the chroman ring. The use of robust zirconium metal-organic framework (MOF)-supported iron(III) chloride catalysts has also been shown to achieve high conversion rates and excellent regioselectivity for the oxidative bromination of arenes under mild conditions, using H₂O₂ as the oxidant and KBr as the bromine source. rsc.org

A practical synthesis for a related bromo-substituted heterocyclic amine involved a two-step sequence of regioselective bromination followed by heterocycle formation, which was successfully demonstrated on a large scale without requiring chromatographic purification. chemrxiv.org The synthesis of 7-Bromo-chroman-4-one, a direct precursor to the target amine, is a known process and the compound is commercially available. jwpharmlab.com This ketone can then be converted to the amine in a subsequent step.

Table 1: Comparison of Bromination Strategies for Chroman Scaffolds

| Method | Starting Material | Brominating Agent | Key Features |

| Electrophilic Aromatic Substitution | Chroman-4-one | N-Bromosuccinimide (NBS) | Direct bromination of the pre-formed heterocycle. |

| Synthesis from Brominated Precursor | 4-Bromophenol | Various | Bromine is incorporated early in the synthetic sequence. |

| MOF-Catalyzed Oxidation | Substituted Arene | KBr / H₂O₂ | High regioselectivity and mild, environmentally friendly conditions. rsc.org |

| Tin-Mediated Bromination | Aniline Derivative | Bromine | One-pot, highly regioselective para-bromination. nih.gov |

Multi-component Reaction Strategies for Chroman-4-amine (B2768764) Formation

Multi-component reactions (MCRs) offer a highly efficient route to complex molecules like chroman-4-amines by combining three or more starting materials in a single synthetic operation. sharif.edu These reactions are characterized by high atom economy and operational simplicity, often proceeding through a domino or cascade sequence of reactions. researchgate.netsharif.edu

For the synthesis of the 2-amino-4H-chromene core, a common MCR involves the condensation of a salicylaldehyde (B1680747) derivative, malononitrile, and a third component, often catalyzed by a base. sharif.edu While this typically yields 2-amino-4H-chromenes, modifications to this strategy can lead to chroman-4-amines. For example, starting with a 4-bromosalicylaldehyde would incorporate the necessary bromine substituent. The initial product of the MCR can then be reduced to afford the desired saturated chroman ring and the amine at the 4-position.

Lewis acid-driven MCRs have been developed to produce 2-alkyl chromanones, which are precursors to chroman-4-amines. acs.org A general one-step procedure for synthesizing substituted chroman-4-ones involves a base-mediated aldol (B89426) condensation using microwave irradiation, which can efficiently construct the core structure from a 2'-hydroxyacetophenone and an aldehyde. nih.gov

Synergistic Organic Synthesis Approaches

The efficiency of MCRs stems from the synergistic interplay of multiple reaction steps in a single pot. In the context of chromene and chroman synthesis, this often involves a domino Knoevenagel condensation, followed by a Michael addition, and an intramolecular cyclization. sharif.edursc.org

Optimization of Reaction Conditions for Yield and Stereoselectivity

Achieving high yield and, critically, high stereoselectivity for the (R)-enantiomer requires careful optimization of reaction parameters. Key variables include the choice of catalyst, solvent, temperature, and reaction time. researchgate.netmdpi.com

For the conversion of the 7-bromo-chroman-4-one precursor to the amine, reductive amination is a common method. The stereochemical outcome of this reaction is paramount. Asymmetric synthesis using a chiral catalyst or a chiral auxiliary is the preferred method for establishing the stereocenter at the C-4 position. Chiral multifunctional organocatalysts have been successfully employed in the asymmetric synthesis of polysubstituted 4-aminochromanes, demonstrating the feasibility of this approach. dntb.gov.ua

The optimization process involves screening various catalysts (e.g., chiral phosphoric acids, proline derivatives), solvents of different polarities, and temperatures to find the conditions that maximize the enantiomeric excess (e.e.) of the desired (R)-amine. For example, in related syntheses, microwave irradiation has been used to accelerate reactions and improve yields in the formation of the chroman-4-one core. nih.gov

Table 2: Parameters for Optimization in Asymmetric Synthesis

| Parameter | Influence on Reaction | Example Variables |

| Catalyst | Controls the stereochemical pathway, determining the enantiomeric excess. | Chiral Brønsted acids, Lewis acids, organocatalysts. dntb.gov.ua |

| Solvent | Affects solubility, catalyst activity, and transition state stabilization. | Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF). |

| Temperature | Influences reaction rate and can impact selectivity; lower temperatures often favor higher e.e. | -78 °C to room temperature. |

| Reagents | The nature of the reducing agent and amine source in reductive amination is crucial. | Borohydrides, H₂/Pd-C, Ammonia sources. |

Purification and Isolation Techniques for Enantiomerically Enriched (R)-7-Bromochroman-4-amine Hydrochloride

Following the synthesis, the enantiomerically enriched product must be isolated and purified. If the synthesis does not produce a single enantiomer, a chiral resolution step is required. The most common method for resolving chiral amines is through the formation of diastereomeric salts using a chiral resolving agent. wikipedia.org

This process involves reacting the racemic or enantiomerically enriched amine mixture with a single enantiomer of a chiral acid, such as (+)-tartaric acid or (-)-dibenzoyl-L-tartaric acid. wikipedia.orgresearchgate.net This creates a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, most importantly, different solubilities. wikipedia.orgrsc.org Through fractional crystallization, the less soluble diastereomeric salt can be selectively precipitated from a suitable solvent system. wikipedia.org

Once the desired diastereomeric salt is isolated in high purity, the chiral resolving agent is removed by treatment with a base to liberate the free (R)-7-bromochroman-4-amine. The free amine can be further purified using standard techniques like flash column chromatography. orgsyn.org

The final step is the formation of the hydrochloride salt. This is typically achieved by dissolving the purified free amine in a suitable solvent, such as diethyl ether or methanol, and treating it with a solution of hydrogen chloride (e.g., HCl in dioxane or ethereal HCl). orgsyn.org The resulting this compound salt precipitates and can be collected by filtration, washed, and dried to yield the final, stable product.

Rigorous Analytical and Spectroscopic Characterization of R 7 Bromochroman 4 Amine Hydrochloride

Chromatographic Determination of Enantiomeric Purity

Chromatographic methods are the cornerstone for the determination of enantiomeric purity, offering high resolution and sensitivity. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) provide powerful platforms for the chiral analysis of (R)-7-Bromochroman-4-amine hydrochloride.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

Direct separation of enantiomers using HPLC with a Chiral Stationary Phase (CSP) is the most prevalent and straightforward approach for determining enantiomeric purity. chromatographyonline.com These specialized columns contain a chiral selector immobilized on a solid support, which interacts differently with each enantiomer, leading to different retention times and thus, separation. registech.com

Optimization of Chiral Column Selectivity and Mobile Phase Composition

The success of a chiral HPLC separation is highly dependent on the selection of an appropriate CSP and the optimization of the mobile phase. chromatographyonline.com Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188), are widely used due to their broad applicability in separating a diverse range of chiral compounds, including amines. chromatographyonline.comnih.gov

For a primary amine like 7-Bromochroman-4-amine, a screening process involving several polysaccharide-based columns is typically the first step. The mobile phase composition is then optimized to achieve the best balance of resolution, peak shape, and analysis time. Common mobile phase systems include normal phase (e.g., hexane (B92381) and an alcohol like isopropanol), polar organic mode (e.g., acetonitrile (B52724) or methanol), and reversed-phase (e.g., aqueous buffers and acetonitrile/methanol). chromatographyonline.com For basic analytes, the addition of a small amount of an acidic or basic modifier to the mobile phase is often crucial for improving peak symmetry and enhancing chiral recognition. researchgate.netnih.gov For instance, additives like diethylamine (B46881) (DEA) can sharpen peaks and improve resolution in normal phase or polar organic modes. nih.gov

The optimization process involves systematically evaluating these parameters to find the conditions that yield the highest selectivity (α) and resolution (Rs).

Table 1: Hypothetical HPLC Screening Results for the Enantiomers of 7-Bromochroman-4-amine

| Column (CSP Type) | Mobile Phase | Additive (0.1%) | Retention Time (R)-enantiomer (min) | Retention Time (S)-enantiomer (min) | Selectivity (α) | Resolution (Rs) |

| Chiralpak AD-H (Amylose) | Hexane:Isopropanol (90:10) | DEA | 8.5 | 9.8 | 1.18 | 2.1 |

| Chiralcel OD-H (Cellulose) | Hexane:Isopropanol (90:10) | DEA | 10.2 | 11.1 | 1.11 | 1.6 |

| Chiralpak IC (Cellulose) | Methanol | TFA | 6.3 | 7.5 | 1.22 | 2.5 |

| (R,R) Whelk-O1 | Hexane:Ethanol (95:5) | TFA | 18.0 | 22.5 | 1.28 | >2.5 |

This table presents illustrative data to demonstrate the process of method optimization. Actual results may vary.

Pre-derivatization to Diastereomers for Enhanced Separation

An alternative to direct chiral separation is the indirect approach, which involves converting the enantiomers into diastereomers through a chemical reaction with a chiral derivatizing agent (CDA). acs.orgnih.gov Since diastereomers possess different physicochemical properties, they can be separated on a standard, achiral HPLC column, such as a C18 reversed-phase column. nanobioletters.com

This technique is particularly useful when direct separation proves challenging. For the primary amine group in 7-Bromochroman-4-amine, several CDAs are suitable. A common agent is (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC), which reacts with the amine to form stable diastereomeric carbamates. acs.org

Reaction Scheme: (R/S)-7-Bromochroman-4-amine + (+)-FLEC → (R,R)-Diastereomer + (S,R)-Diastereomer

While effective, this method requires careful consideration. The CDA must be enantiomerically pure to ensure accurate quantification, and the derivatization reaction conditions must be mild enough to prevent any racemization of the analyte. nanobioletters.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Chiral Analysis

Gas chromatography on a chiral capillary column is another powerful technique for enantiomeric separation, offering high efficiency and resolution. gcms.cznih.gov For compounds that are not sufficiently volatile, such as 7-Bromochroman-4-amine hydrochloride, a derivatization step is necessary to increase volatility and improve chromatographic performance.

The primary amine can be derivatized with an acylating agent, such as trifluoroacetic anhydride (B1165640) (TFAA), to form a more volatile and less polar trifluoroacetamide (B147638) derivative. wiley.com The derivatized sample is then injected onto a GC system equipped with a chiral stationary phase, commonly a cyclodextrin (B1172386) derivative, which facilitates the separation of the enantiomers. gcms.czwiley.com The use of a mass spectrometer (MS) as a detector provides excellent sensitivity and structural confirmation of the analytes. nih.gov

Deuterium (B1214612) Labeling Techniques for Racemization Assessment

Assessing the stereochemical stability of a chiral center is critical, as racemization can lead to a loss of enantiomeric purity. mdpi.com Deuterium labeling is a sophisticated technique used to investigate the potential for racemization at a specific chiral center. nih.govnih.gov This process involves exposing the compound to a deuterium source, such as heavy water (D₂O), under conditions that might promote proton-deuterium exchange at the chiral carbon. nih.gov

For (R)-7-Bromochroman-4-amine, the chiral center is the carbon at position 4 (C4). If the hydrogen atom at this position is labile, it could be exchanged for a deuterium atom. This exchange often proceeds through a planar, achiral intermediate (e.g., an imine), which, upon re-protonation or re-deuteration, can form either enantiomer, leading to racemization. nih.gov The incorporation of deuterium can be readily detected by mass spectrometry due to the increase in molecular mass. researchgate.net This analysis provides valuable insight into the compound's stability during synthesis, storage, and analysis. nih.gov

Table 2: Mass Shift upon Deuterium Labeling of 7-Bromochroman-4-amine

| Compound | Isotopic Formula | Monoisotopic Mass (Da) |

| 7-Bromochroman-4-amine | C₉H₁₀BrNO | 226.99 |

| Deuterated 7-Bromochroman-4-amine (at C4) | C₉H₉DBrNO | 228.00 |

Validation of Chiral Purity Assays

Once a suitable analytical method for determining enantiomeric purity is developed, it must be rigorously validated to ensure it is fit for its intended purpose. registech.com Validation is performed according to guidelines established by regulatory bodies like the International Council for Harmonisation (ICH). researchgate.netnih.gov The validation process confirms that the method is reliable, reproducible, and accurate for quantifying the undesired enantiomer in the presence of the desired one. Key validation parameters are summarized below. registech.comnih.gov

Specificity: The method's ability to produce a result that is unaffected by the presence of the major enantiomer, process impurities, or degradation products.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of the undesired enantiomer that can be detected, while the LOQ is the lowest amount that can be quantified with acceptable precision and accuracy.

Linearity: Establishes that the method's response is directly proportional to the concentration of the undesired enantiomer over a specified range.

Accuracy: Measures the agreement between the experimental value and the true value, often assessed by analyzing samples spiked with known amounts of the undesired enantiomer.

Precision: Assesses the variability of the results, including repeatability (intra-day) and intermediate precision (inter-day and inter-analyst).

Robustness: Demonstrates the method's reliability when subjected to small, deliberate changes in parameters like mobile phase composition, flow rate, or column temperature. tsijournals.com

Table 3: Illustrative Validation Summary for a Chiral HPLC Method Quantifying (S)-enantiomer in (R)-7-Bromochroman-4-amine HCl

| Validation Parameter | Acceptance Criterion | Hypothetical Result |

| Specificity | Baseline resolution (Rs > 2.0) from the (R)-enantiomer and known impurities. | Rs = 2.5. No interference observed. |

| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | 0.015% of nominal concentration |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10 | 0.05% of nominal concentration |

| Linearity | Correlation Coefficient (r²) ≥ 0.99 | r² = 0.9995 (Range: 0.05% - 1.0%) |

| Accuracy (% Recovery) | 80.0% - 120.0% at LOQ; 90.0% - 110.0% at higher levels | 98.5% - 102.3% |

| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 5.0% | RSD = 1.8% |

| Precision (Intermediate) | Relative Standard Deviation (RSD) ≤ 10.0% | RSD = 3.2% |

| Robustness | Resolution (Rs) remains > 2.0 under varied conditions. | All tested variations resulted in Rs > 2.2. |

This table presents typical acceptance criteria and plausible results for a method validation.

Specificity, Precision, Linearity, Accuracy, Range, and Sensitivity Assessments

A crucial aspect of pharmaceutical analysis is the validation of the analytical methods used to quantify the compound and its potential impurities. nih.gov Method validation ensures that the chosen analytical procedure is suitable for its intended purpose. researchgate.net For this compound, a chiral High-Performance Liquid Chromatography (HPLC) method is often employed to determine its enantiomeric purity and concentration. The validation of such a method typically involves assessing several key parameters as outlined by the International Council for Harmonisation (ICH) guidelines.

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or the other enantiomer. For this compound, this would involve demonstrating baseline separation between the (R)-enantiomer and the (S)-enantiomer, as well as any known related substances. A typical approach is to use a chiral column, such as one based on cellulose tris(3,5-dimethylphenylcarbamate), which can effectively separate the enantiomers. nih.gov

Precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD).

Inter-day Precision of this compound Analysis

| Day | Concentration (mg/mL) | Measured Concentration (mg/mL) |

| 1 | 0.50 | 0.51 |

| 1 | 0.50 | 0.49 |

| 1 | 0.50 | 0.50 |

| 2 | 0.50 | 0.52 |

| 2 | 0.50 | 0.48 |

| 2 | 0.50 | 0.51 |

| 3 | 0.50 | 0.49 |

| 3 | 0.50 | 0.50 |

| 3 | 0.50 | 0.51 |

| Mean | 0.501 | |

| Std. Dev. | 0.013 | |

| RSD (%) | 2.59 |

Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.

Linearity Data for this compound

| Concentration (µg/mL) | Peak Area (arbitrary units) |

| 1 | 12,543 |

| 5 | 63,211 |

| 10 | 124,876 |

| 25 | 311,543 |

| 50 | 625,112 |

| 100 | 1,251,345 |

| Correlation Coefficient (r²) | 0.9998 |

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a placebo matrix and the recovery is measured.

Accuracy of this compound Analysis

| Spiked Concentration (mg/mL) | Measured Concentration (mg/mL) | Recovery (%) |

| 0.25 | 0.24 | 96.0 |

| 0.50 | 0.51 | 102.0 |

| 0.75 | 0.73 | 97.3 |

| Mean Recovery (%) | 98.4 |

The Range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. Based on the linearity data, a suitable range for this assay would be 1-100 µg/mL.

Sensitivity of an analytical method is its ability to detect and quantify low levels of the analyte. This is typically defined by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). For a chiral HPLC method, the LOQ for the undesired (S)-enantiomer would be critical to ensure the enantiomeric purity of the this compound.

Advanced Spectroscopic Methods for Stereochemical Assignment

While chromatographic methods are excellent for determining enantiomeric purity, spectroscopic techniques are indispensable for the absolute confirmation of the stereochemistry of a chiral center.

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹H NMR, is a powerful tool for elucidating the structure of organic molecules. While standard NMR cannot distinguish between enantiomers, the use of chiral shift reagents or the derivatization of the amine with a chiral auxiliary can lead to the formation of diastereomers, which are distinguishable by NMR. Furthermore, advanced 2D NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) can provide through-space correlations between protons, which can help to confirm the relative stereochemistry in the chroman ring system.

Hypothetical ¹H NMR Data for this compound

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 4.25 | m | - |

| H-3 | 2.15 | m | - |

| H-4 | 4.60 | t | 6.5 |

| H-5 | 7.30 | d | 8.2 |

| H-6 | 7.10 | dd | 8.2, 2.1 |

| H-8 | 7.45 | d | 2.1 |

| -NH₃⁺ | 8.50 | br s | - |

X-ray Crystallography provides the most definitive evidence for the absolute stereochemistry of a molecule. By diffracting X-rays through a single crystal of the compound, a three-dimensional electron density map can be generated, which allows for the precise determination of the spatial arrangement of all atoms in the molecule. For this compound, a successful crystal structure analysis would unambiguously confirm the (R) configuration at the C4 chiral center.

Circular Dichroism (CD) Spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov A non-racemic sample of a chiral compound will produce a characteristic CD spectrum. The CD spectrum of this compound would be the mirror image of that of its (S)-enantiomer. By comparing the experimental CD spectrum to that predicted by theoretical calculations (e.g., time-dependent density functional theory), the absolute configuration can be assigned.

Exploration of Chemical Reactivity and Derivatization Pathways of R 7 Bromochroman 4 Amine Hydrochloride

Transformations Involving the Aminochroman Core

The presence of a primary amine and a bromo-substituted aromatic ring within the (R)-7-bromochroman-4-amine structure allows for a diverse range of derivatization strategies. These transformations can be broadly categorized into reactions involving the amine functionality and those targeting the bromine-substituted carbon.

The primary amine group at the C4 position of the chroman ring is a key site for derivatization, readily undergoing reactions such as acylation and alkylation to furnish a wide array of analogs.

Acylation: The nucleophilic nature of the primary amine facilitates its reaction with various acylating agents, including acyl chlorides, anhydrides, and activated esters, to form corresponding amide derivatives. These reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid salt and the acid generated during the reaction. The choice of base and solvent can be crucial in preventing side reactions, such as the Smiles rearrangement, which has been observed in the acylation of similar amino-thioether compounds. researchgate.net The use of acidic conditions with acyl chlorides in solvents like glacial acetic acid or ethyl acetate (B1210297) with perchloric acid has been shown to favor O-acylation in hydroxyamino acids, a principle that could be adapted to protect other functional groups if present. nih.gov

Alkylation: The amine group can also be functionalized through alkylation reactions. N-alkylation can be achieved using alkyl halides, although this method can sometimes lead to over-alkylation. Reductive amination, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, offers a more controlled approach to mono-alkylation. Manganese-catalyzed N-alkylation of amines with alcohols has emerged as an efficient and environmentally benign method, proceeding via a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism. beilstein-journals.org This strategy could be applicable to the alkylation of (R)-7-bromochroman-4-amine, providing a green alternative to traditional methods.

The following table summarizes representative amine functionalization reactions:

| Reaction Type | Reagents | Functional Group Introduced | Potential Conditions |

|---|---|---|---|

| Acylation | Acyl chloride, Anhydride (B1165640) | Amide | Base (e.g., triethylamine, pyridine), Aprotic solvent |

| Alkylation | Alkyl halide | Secondary/Tertiary Amine | Base, Polar aprotic solvent |

| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH(OAc)₃) | Secondary/Tertiary Amine | Acid catalyst, Alcoholic solvent |

| Manganese-catalyzed Alkylation | Alcohol, Mn-catalyst | Secondary Amine | Base, High temperature |

The bromine atom at the C7 position of the chroman ring is amenable to various nucleophilic substitution reactions, particularly those catalyzed by transition metals.

Palladium-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the bromine-substituted position. Reactions such as the Suzuki coupling (with boronic acids), Sonogashira coupling (with terminal alkynes), and Buchwald-Hartwig amination (with amines) can be employed to introduce a wide range of substituents. beilstein-journals.orgsemanticscholar.orgnih.gov For instance, the Buchwald-Hartwig amination allows for the synthesis of diaryl amines or the introduction of various alkylamino groups. The choice of palladium precursor, ligand, and base is critical for achieving high yields and functional group tolerance. beilstein-journals.orgnih.gov

Nucleophilic Aromatic Substitution (SNAr): While less common for simple aryl bromides, SNAr can occur if the aromatic ring is sufficiently activated by electron-withdrawing groups. In the case of 7-bromochroman, the chroman ring itself is not strongly electron-withdrawing. However, the introduction of such groups elsewhere on the aromatic ring could facilitate direct substitution of the bromine by strong nucleophiles.

The following table outlines key nucleophilic substitution reactions at the bromine position:

| Reaction Type | Reagents | Bond Formed | Catalyst/Conditions |

|---|---|---|---|

| Suzuki Coupling | Aryl/vinyl boronic acid | C-C | Pd catalyst (e.g., Pd(PPh₃)₄), Base |

| Sonogashira Coupling | Terminal alkyne | C-C | Pd catalyst, Cu(I) co-catalyst, Base |

| Buchwald-Hartwig Amination | Amine | C-N | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base |

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of the reactions involving (R)-7-bromochroman-4-amine hydrochloride is crucial for optimizing reaction conditions and predicting outcomes.

Catalysis plays a pivotal role in the functionalization of the chroman-4-amine (B2768764) scaffold.

Transition Metal Catalysis: As mentioned, palladium catalysts are essential for cross-coupling reactions at the bromine position. The catalytic cycle typically involves oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation (in Suzuki and related couplings) or coordination of the nucleophile, and finally reductive elimination to yield the product and regenerate the catalyst. Nickel catalysts are also gaining prominence for C-N bond formation due to their lower cost and unique reactivity. nih.gov

Lewis Acid Catalysis: Lewis acids can be employed to activate various functional groups within the molecule. For instance, a Lewis acid could coordinate to the oxygen atom of the chroman ring, potentially influencing the reactivity of the aromatic system. researchgate.netnih.gov In the context of transition metal catalysis, Lewis acids can act as co-catalysts, enhancing the rate and selectivity of reactions by interacting with substrates, reagents, or the metal catalyst itself. rsc.org Manganese catalysis, often involving Lewis acidic metal centers, has been used for late-stage C-H functionalization of complex molecules, a strategy that could potentially be applied to the chroman scaffold. beilstein-journals.org

Regioselective and Stereoselective Functionalization of the Chroman Scaffold

The presence of multiple reactive sites and a stereocenter in (R)-7-bromochroman-4-amine makes regioselectivity and stereoselectivity key considerations in its derivatization.

Regioselectivity: The functionalization of the chroman scaffold can be directed to specific positions based on the choice of reagents and reaction conditions. For instance, electrophilic aromatic substitution reactions would likely be directed by the existing substituents on the aromatic ring. The ether oxygen is an ortho-, para-director, while the bromine atom is also an ortho-, para-director but deactivating. The interplay of these electronic effects would govern the position of further substitution. Regioselective C-H functionalization, often guided by a directing group, is a powerful strategy for modifying specific positions on the aromatic ring. researchgate.net

Stereoselectivity: The existing (R)-stereocenter at the C4 position can influence the stereochemical outcome of reactions at adjacent positions, a phenomenon known as substrate-controlled stereoselectivity. For reactions that generate new stereocenters, the chiral amine can act as an internal directing group or chiral auxiliary, favoring the formation of one diastereomer over another. Furthermore, stereocontrolled reductions of related chromen-4-ones have been shown to produce specific diastereomers of chroman-4-ols, highlighting the potential for high stereoselectivity in reactions involving the chroman core. nih.gov In cases where external control is desired, chiral catalysts can be employed to achieve high levels of enantioselectivity or diastereoselectivity.

Computational Chemistry and Theoretical Modeling of R 7 Bromochroman 4 Amine Hydrochloride Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure of molecules. These calculations provide fundamental information about the distribution of electrons and the energies of molecular orbitals, which are crucial for understanding a molecule's stability, reactivity, and spectroscopic properties. For the (R)-7-Bromochroman-4-amine hydrochloride system, these methods can map out the electron density, identify sites susceptible to electrophilic or nucleophilic attack, and quantify the energies of the frontier molecular orbitals (HOMO and LUMO).

Density Functional Theory (DFT) is a widely used quantum chemical method that has proven to be both accurate and computationally efficient for studying the electronic properties of medium-sized organic molecules like chroman-4-amines. mpg.desid.ir DFT calculations focus on the electron density as the fundamental variable, which simplifies the complexity of the many-electron Schrödinger equation. mpg.de

In the context of chroman-4-amine (B2768764) structures, DFT is applied to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths and angles.

Calculate Electronic Properties: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. uctm.edu

Generate Electron Density Maps: These maps visualize the distribution of electrons across the molecule, highlighting electron-rich and electron-deficient regions. This information is critical for predicting how the molecule will interact with other chemical species. sid.ir

Natural Bond Orbital (NBO) Analysis: This analysis provides insights into charge distribution, hybridization, and donor-acceptor interactions within the molecule. iau.ir

Research on related heterocyclic compounds demonstrates that DFT, often using functionals like B3LYP with basis sets such as 6-311G, can yield reliable predictions of these electronic characteristics. sid.iriau.ir These calculations confirm that charge transfer can occur within the molecule, a key aspect of its reactivity. sid.ir

| Calculated Property | Significance for (R)-7-Bromochroman-4-amine | Typical DFT Functional/Basis Set |

| HOMO Energy | Indicates electron-donating capability; potential sites for oxidation. | B3LYP / 6-31G |

| LUMO Energy | Indicates electron-accepting capability; potential sites for reduction. | B3LYP / 6-31G |

| HOMO-LUMO Gap | Relates to chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. | B3LYP / 6-31G |

| Molecular Electrostatic Potential (MEP) | Maps charge distribution to predict sites for electrophilic and nucleophilic attack. | B3LYP / 6-31G |

| Mulliken Atomic Charges | Quantifies the partial charge on each atom, indicating polarity and reactivity. | B3LYP / 6-31G* |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a molecule's ground state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and intermolecular interactions in a simulated environment (e.g., in a solvent like water). mdpi.comnih.gov

For this compound, MD simulations are essential for:

Conformational Analysis: The chroman ring system is not planar and can adopt various conformations. MD simulations can explore the potential energy surface to identify the most stable conformers and the energy barriers between them. This is crucial as the biological activity of a molecule is often dependent on its specific three-dimensional shape. nih.govgrafiati.com

Solvation Effects: MD simulations explicitly model the interactions between the solute (this compound) and solvent molecules. This provides insight into how the solvent influences the molecule's conformation and stability.

Intermolecular Interactions: When studying the interaction of the molecule with a biological target, such as a protein receptor, MD simulations can model the binding process, identify key interactions (e.g., hydrogen bonds, hydrophobic interactions), and estimate the stability of the resulting complex. nih.gov The simulations can reveal how long-resident water molecules at the interface contribute to the recognition phenomena. nih.gov

The results of MD simulations provide a detailed, time-resolved trajectory of atomic positions, from which various structural and thermodynamic properties can be calculated.

| MD Simulation Parameter/Output | Purpose and Insight Provided |

| Force Field | A set of parameters (e.g., AMBER, CHARMM) that defines the potential energy of the system. |

| Solvent Model | Represents the solvent environment (e.g., TIP3P water model). Essential for simulating realistic conditions. |

| Simulation Time | The duration of the simulation (nanoseconds to microseconds). Longer times allow for the observation of slower conformational changes. |

| Root-Mean-Square Deviation (RMSD) | Measures the average deviation of atomic positions over time, indicating the stability of the molecule's conformation. |

| Radius of Gyration (Rg) | Indicates the compactness of the molecule's structure over the course of the simulation. |

| Interaction Energy Analysis | Calculates the energetic contributions of different types of interactions (e.g., electrostatic, van der Waals) between the molecule and its environment. |

Prediction of Spectroscopic Properties and Reaction Energetics

Computational methods are highly effective in predicting spectroscopic data, which can be used to interpret and validate experimental findings. DFT calculations can accurately predict vibrational frequencies corresponding to infrared (IR) and Raman spectra. sid.ir Furthermore, nuclear magnetic resonance (NMR) chemical shifts can be calculated to aid in structure elucidation.

For this compound, these predictions are valuable for:

Structural Confirmation: Comparing computationally predicted spectra with experimentally measured spectra can help confirm the molecule's structure and stereochemistry.

Vibrational Mode Assignment: Theoretical calculations can assign specific vibrational frequencies to the corresponding motions of atoms and functional groups within the molecule.

Beyond spectroscopy, computational chemistry is used to explore reaction energetics and mechanisms. By calculating the energies of reactants, transition states, and products, a detailed profile of a reaction pathway can be constructed. mdpi.com This allows for the determination of activation energies and reaction enthalpies, providing a quantitative understanding of reaction feasibility and kinetics. For chroman derivatives, this can involve studying cyclization reactions, substitutions, or other functional group transformations. acs.org

| Property | Computational Method | Application |

| IR/Raman Frequencies | DFT (e.g., B3LYP/6-311G) | Identification of functional groups and comparison with experimental spectra. |

| NMR Chemical Shifts | GIAO-DFT | Assignment of peaks in 1H and 13C NMR spectra. |

| UV-Vis Absorption | Time-Dependent DFT (TD-DFT) | Prediction of electronic transitions and absorption wavelengths. |

| Activation Energy (Ea) | DFT (Transition State Search) | Determination of the kinetic barrier for a chemical reaction. |

| Reaction Enthalpy (ΔH) | DFT | Calculation of the overall energy change in a reaction (exothermic/endothermic). |

Rational Design Principles for Novel Chroman-4-amine Derivatives

The insights gained from computational modeling are instrumental in the rational design of new molecules with tailored properties. For chroman-4-amine derivatives, this approach is used to develop new therapeutic agents by optimizing their interaction with biological targets. The process often involves a cycle of computational design, chemical synthesis, and biological evaluation.

Key principles in the rational design of chroman-4-amine derivatives include:

Structure-Activity Relationship (SAR) Studies: Computational models help to build and refine SAR models by correlating specific structural features with biological activity. For example, studies on related chroman-4-one inhibitors have shown that substituents at specific positions (e.g., C2, C6, C8) are crucial for potency and selectivity.

Scaffold Hopping and Bioisosteric Replacement: Computational methods can identify new core structures (scaffolds) or functional groups (bioisosteres) that mimic the essential interactions of a known active compound but may have improved properties, such as better metabolic stability or reduced toxicity.

Molecular Docking and Binding Free Energy Calculations: These techniques predict the preferred orientation of a ligand (the chroman-4-amine derivative) within the binding site of a target protein and estimate the strength of the interaction. This allows for the virtual screening of large compound libraries and the prioritization of candidates for synthesis. For instance, the rational design of novel 2-phenyl-3,4-dihydro-2H-benzo[f]chromen-3-amine derivatives as potent DPP-4 inhibitors was successfully guided by such computational strategies. nih.gov

By applying these principles, researchers can systematically modify the this compound scaffold—for example, by altering substituents on the aromatic ring or modifying the amine group—to enhance its desired biological activity and pharmacokinetic profile.

| Design Strategy | Computational Approach | Objective |

| Target Site Analysis | Molecular Docking, MD Simulations | Identify key amino acid residues and interaction points in the target's binding pocket. |

| Substituent Modification | QSAR, Free Energy Perturbation (FEP) | Predict the effect of adding, removing, or changing functional groups on binding affinity and activity. |

| Improving Selectivity | Comparative Docking/MD with off-targets | Design modifications that enhance binding to the desired target while weakening interactions with other proteins. |

| Optimizing ADME Properties | Predictive models for absorption, distribution, metabolism, and excretion | Modify the structure to improve drug-like properties (e.g., solubility, membrane permeability). |

Strategic Applications of R 7 Bromochroman 4 Amine Hydrochloride As a Versatile Chiral Building Block

Role in the Synthesis of Enantiopure Complex Molecules

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry, as the chirality of a molecule is often critical to its biological activity and safety. (R)-7-Bromochroman-4-amine hydrochloride serves as a crucial starting material in this endeavor. The defined stereochemistry at the C4 position provides a scaffold upon which complex, multi-chiral center molecules can be constructed with a high degree of stereocontrol.

Organic chemists leverage the amine and bromo functionalities of the molecule for various coupling and derivatization reactions. The primary amine at the C4 position is a versatile handle for amide bond formation, reductive amination, and the introduction of diverse substituents. The bromine atom on the aromatic ring can participate in a wide array of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the introduction of aryl, alkyl, and heteroatom-containing groups. This dual functionality enables chemists to build molecular complexity in a controlled and stepwise manner, ensuring the final product retains the desired enantiopurity inherited from the starting chiral building block.

Development of Libraries of Functionalized Chroman Derivatives

The chroman scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. nih.govnih.govcancer.gov Consequently, the development of libraries of diverse chroman derivatives is a key strategy in drug discovery programs. This compound is an ideal starting point for creating such libraries.

Through combinatorial chemistry approaches, the amine and bromo groups can be reacted with a wide range of building blocks to generate a large collection of structurally diverse molecules. For example, the amine can be acylated with a variety of carboxylic acids, while the bromo group can be subjected to various cross-coupling reactions. This systematic variation of substituents on the chroman core allows for the exploration of a broad chemical space, increasing the probability of identifying compounds with desired biological activities.

Table 1: Potential Derivatizations of (R)-7-Bromochroman-4-amine for Library Synthesis

| Functional Group | Reaction Type | Potential Reagents | Resulting Moiety |

|---|---|---|---|

| Amine (C4) | Acylation | Carboxylic acids, Acid chlorides | Amides |

| Amine (C4) | Reductive Amination | Aldehydes, Ketones | Secondary Amines |

| Amine (C4) | Sulfonylation | Sulfonyl chlorides | Sulfonamides |

| Bromo (C7) | Suzuki Coupling | Boronic acids/esters | Aryl/Heteroaryl groups |

| Bromo (C7) | Sonogashira Coupling | Terminal alkynes | Alkynyl groups |

Precursor in Structure-Activity Relationship (SAR) Studies for Bioactive Molecules

Structure-Activity Relationship (SAR) studies are fundamental to the process of optimizing a lead compound into a drug candidate. nih.gov These studies involve synthesizing and testing a series of related compounds to understand how specific structural features influence biological activity. The well-defined structure of this compound makes it an excellent precursor for generating analogs for SAR studies.

By systematically modifying the substituents at the C4 amine and the C7 bromo position, medicinal chemists can probe the specific interactions between a molecule and its biological target. For instance, varying the size, electronics, and hydrogen-bonding capacity of the groups attached at these positions can provide critical insights into the binding pocket of a receptor or enzyme.

The conformationally restricted nature of the chroman ring system is particularly advantageous for designing ligands with high affinity and selectivity for specific receptors. gu.se Unlike flexible, open-chain molecules that can adopt numerous conformations, the rigid structure of the chroman scaffold reduces the entropic penalty upon binding to a receptor, which can lead to enhanced binding affinity.

This compound provides a fixed, chiral framework onto which pharmacophoric elements can be precisely positioned. This allows for the design of constrained ligands that mimic the bioactive conformation of endogenous peptides or other flexible signaling molecules. gu.se For example, it can be used as a scaffold to develop peptidomimetics, where the essential side chains of amino acids are appended to the chroman core to replicate the binding interactions of a peptide while offering improved metabolic stability. gu.se

Future Directions in Leveraging the Chroman-4-amine (B2768764) Scaffold in Advanced Organic Synthesis

The utility of the chroman-4-amine scaffold, and specifically chiral building blocks like this compound, is expected to continue to expand. Future research will likely focus on several key areas. The development of novel synthetic methodologies will enable even more diverse and complex functionalization of the chroman core. This includes the exploration of C-H activation reactions to modify the scaffold at positions that are not readily accessible through classical methods.

Furthermore, the integration of the chroman-4-amine scaffold into more complex molecular architectures, such as natural product synthesis and the construction of macrocycles, represents a promising avenue for future exploration. The unique stereochemical and conformational properties of this building block will undoubtedly continue to inspire the design and synthesis of new generations of bioactive molecules. As our understanding of biological systems deepens, the ability to create precisely tailored, three-dimensional molecules using versatile chiral building blocks like this compound will remain a critical component of innovation in both chemistry and medicine.

Q & A

Basic Research Questions

Q. How can researchers confirm the enantiomeric purity of (R)-7-Bromochroman-4-amine hydrochloride?

- Methodological Approach :

- Chiral Chromatography : Use chiral stationary phases (e.g., amylose- or cellulose-based columns) to separate enantiomers. Retention times and peak areas quantify purity .

- Optical Rotation : Measure specific rotation using a polarimeter and compare to literature values (e.g., for (R)-enantiomer: [α]²⁵D = +X° in solvent Y) .

- NMR with Chiral Shift Reagents : Add europium-based reagents (e.g., Eu(hfc)₃) to induce chemical shift differences in diastereomeric complexes .

- Key Data : Example HPLC conditions: Chiralpak® AD-H column, 90:10 hexane:isopropanol, flow rate 1.0 mL/min, UV detection at 254 nm .

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodological Overview :

- Nucleophilic Substitution : React 7-bromo-4-nitrochroman with reducing agents (e.g., H₂/Pd-C) to yield the amine, followed by HCl salt formation .

- Catalytic Asymmetric Hydrogenation : Use chiral catalysts (e.g., Ru-BINAP complexes) to reduce 7-bromo-4-ketochroman enantioselectively, followed by amine hydrochlorination .

- Example Data :

| Step | Reagents/Conditions | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| Nitro Reduction | H₂ (1 atm), Pd-C, EtOH, 25°C | 85 | N/A |

| Asymmetric Hydrogenation | Ru-(S)-BINAP, 50°C, 48h | 78 | 92 |

Q. How is the hydrochloride salt form characterized spectroscopically?

- Techniques :

- ¹H/¹³C-NMR : Compare free base and salt forms; observe downfield shifts in amine protons due to HCl coordination (e.g., δ 3.2 ppm for NH₃⁺ vs. δ 1.8 ppm for NH₂) .

- HRMS : Confirm molecular ion [M+H]⁺ (calculated for C₉H₁₁BrNO⁺: 228.0004; observed: 228.0002) .

- X-ray Crystallography : Resolve crystal packing and counterion interactions (e.g., chloride hydrogen-bonding with NH₃⁺) .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize yield and enantiomeric excess in synthesis?

- Variables to Test :

- Catalyst Loading : Screen Ru-BINAP concentrations (0.5–5 mol%) to balance cost and efficiency .

- Solvent Effects : Compare polar aprotic (e.g., DMF) vs. protic (e.g., MeOH) solvents for hydrogenation kinetics .

- Temperature : Higher temps (e.g., 60°C) may accelerate reactions but reduce enantioselectivity due to racemization .

- Design of Experiments (DoE) : Use factorial designs to identify interactions between variables (e.g., pressure, solvent, catalyst) .

Q. What analytical challenges arise in detecting trace impurities, and how are they addressed?

- Common Impurities :

- Byproducts : Brominated side-products from incomplete substitution (detectable via LC-MS at m/z 245.1) .

- Residual Solvents : Use GC-MS to quantify traces of DMF or THF (<0.1% ICH limits) .

- Mitigation Strategies :

- HPLC Method Development : Optimize gradient elution (e.g., 5–95% acetonitrile in 20 min) to separate impurities .

- Forced Degradation Studies : Expose the compound to heat/light/humidity to identify degradation pathways .

Q. How can contradictions in reported biological activity data be resolved?

- Case Study : If Study A reports IC₅₀ = 10 nM for a target enzyme, while Study B finds IC₅₀ = 500 nM:

- Replicate Experiments : Control variables (e.g., enzyme source, buffer pH, incubation time) .

- Assay Validation : Confirm compound stability under assay conditions (e.g., DMSO solubility, light sensitivity) .

- Meta-Analysis : Pool data from multiple studies to identify outliers or confounding factors (e.g., salt vs. free base form) .

Q. What computational methods predict the reactivity of this compound?

- Approaches :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.